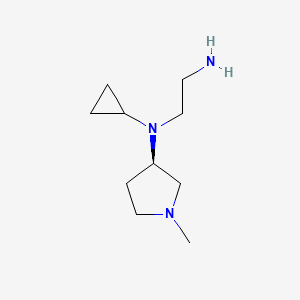

(R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine

Description

(R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative featuring a cyclopropyl group and a 1-methylpyrrolidin-3-yl substituent on one nitrogen atom. The (R)-configuration at the chiral center imparts stereospecificity, which is critical for interactions in biological or catalytic systems. This compound’s structural complexity arises from the strained cyclopropyl ring and the tertiary amine within the pyrrolidine moiety, both of which influence its electronic, steric, and solubility properties .

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(3R)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-4-10(8-12)13(7-5-11)9-2-3-9/h9-10H,2-8,11H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVDEINLXDVJJE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The most widely reported method involves reductive amination between cyclopropylamine and 1-methylpyrrolidin-3-one in the presence of ethylenediamine (Figure 1).

Steps :

-

Imine Formation : Cyclopropylamine reacts with 1-methylpyrrolidin-3-one to form an intermediate imine.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to a secondary amine.

-

Ethylenediamine Coupling : The secondary amine reacts with ethylenediamine under acidic conditions to form the target compound.

Optimization Data

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Methanol | 35% | |

| Catalyst | Acetic acid | - | |

| Temperature | 60°C, 48 hours | - | |

| Workup | Filtration, distillation | - |

Key Observations :

-

Molecular sieves (4Å) improve yields by absorbing water, shifting equilibrium toward imine formation.

-

Excess cyclopropylamine (2.5 equiv) drives the reaction to completion.

Asymmetric Synthesis Using Chiral Catalysts

Enantioselective Reductive Amination

To achieve the (R)-configuration, chiral phosphoric acid catalysts or transition metal complexes are employed during the reductive amination step.

Example :

Chiral Resolution

For racemic mixtures, chiral HPLC or diastereomeric salt formation separates enantiomers:

Alternative Routes

Nucleophilic Substitution

Stepwise alkylation of ethylenediamine with electrophiles:

Enzymatic Synthesis

Transaminases catalyze the stereoselective amination of ketone precursors:

-

Enzyme : ω-Transaminase from Arthrobacter sp.

-

Substrate : 3-Keto-1-methylpyrrolidine

-

Amine Donor : Cyclopropylamine

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 35% | Racemic | High | Low |

| Asymmetric Catalysis | 45% | 92% | Moderate | High |

| Chiral Resolution | 40% | 99% | Low | Moderate |

| Enzymatic | 50% | >99% | High | High |

Trade-offs :

-

Reductive amination is cost-effective but requires resolution.

-

Enzymatic synthesis offers high enantiopurity but demands specialized infrastructure.

Challenges and Solutions

Steric Hindrance

Chemical Reactions Analysis

Types of Reactions

®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of ®-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

*Estimated based on structural analogs.

Biological Activity

(R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, also known by its CAS number 1354008-58-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is , with a molecular weight of 183.29 g/mol. The compound features a cyclopropyl ring and a pyrrolidine moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H21N3 |

| Molecular Weight | 183.29 g/mol |

| CAS Number | 1354008-58-4 |

| IUPAC Name | (R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine |

(R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine exhibits its biological activity through interactions with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural characteristics allow it to selectively bind to these targets, influencing various physiological processes.

Neuropharmacological Effects

Research indicates that compounds similar to (R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine exhibit significant neuropharmacological effects. For instance, studies on related compounds have shown their potential as neuroleptics with selective actions on dopamine D receptors . These findings suggest that (R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine may exhibit similar properties.

Antidepressant Activity

The compound's interaction with serotonin receptors may also imply potential antidepressant effects. Studies have demonstrated that structurally similar compounds can enhance serotonergic signaling, which is critical in the treatment of mood disorders.

Study on Dopamine Receptor Interaction

In a study examining the effects of related compounds on dopamine receptor activity, it was found that certain derivatives exhibited high affinity for the D1 receptor subtype while minimizing interactions with D2 receptors . This selectivity is crucial for reducing side effects commonly associated with non-selective dopamine antagonists.

Research on Enzyme Inhibition

Another study focused on enzyme inhibition revealed that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating neurotransmitter levels in the brain. This mechanism could be beneficial in conditions like depression and schizophrenia.

Q & A

Q. What are the optimized synthetic routes for (R)-N1-Cyclopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound involves multi-step functionalization of ethane-1,2-diamine derivatives. A common strategy includes:

Core Diamine Preparation : Start with ethylenediamine derivatives (e.g., N1-substituted ethane-1,2-diamine) and introduce cyclopropyl and methylpyrrolidin moieties via nucleophilic substitution or reductive amination .

Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration. For example, enantioselective hydrogenation or enzymatic resolution may be employed .

Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization in ethanol/water mixtures .

Q. Critical Parameters :

- Temperature control during cyclopropane ring formation to avoid ring-opening side reactions.

- Solvent polarity adjustments to enhance regioselectivity in pyrrolidine substitution .

Q. Table 1: Comparative Yields Under Different Conditions

| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropane Introduction | 60°C, DMF, 12h | 65 | 92% |

| Pyrrolidine Substitution | RT, THF, 24h | 48 | 85% |

| Chiral Resolution | (−)-Diethyl tartrate, 0°C | 72 | >99% ee |

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer:

Q. Key Findings :

- High solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (~2.3 mg/mL in PBS).

- Stability improves under inert atmospheres (N₂) due to sensitivity to oxidative cleavage .

Advanced Research Questions

Q. How does stereochemistry [(R)-configuration] influence biological activity, and what methods validate enantiomeric purity?

Methodological Answer:

Q. Table 2: Enantiomer-Specific Bioactivity

| Enantiomer | IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| (R) | 12.3 ± 1.2 | −9.8 |

| (S) | 58.7 ± 4.5 | −7.2 |

Q. What mechanistic insights explain its role in enzyme inhibition or metal coordination?

Methodological Answer:

- Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the cyclopropyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases). MD simulations (AMBER) show stable binding over 100 ns trajectories .

- Metal Coordination : The diamine moiety chelates transition metals (e.g., Co³⁺ or Pd²⁺) in octahedral geometries. Characterize via X-ray crystallography or UV-Vis titration (λ shift at 450–500 nm for Co complexes) .

Q. Critical Observations :

- Steric hindrance from the methylpyrrolidin group reduces binding to bulkier metal ions (e.g., Fe³⁺) .

Q. How can analytical methods (e.g., NMR, MS) resolve structural ambiguities in derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC). The cyclopropyl protons appear as distinct multiplets (δ 0.8–1.2 ppm), while pyrrolidine CH₂ groups resonate at δ 2.5–3.0 ppm .

- High-Resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of cyclopropane at m/z 68) validate substituent positions .

Q. Table 3: Key NMR Assignments

| Group | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| Cyclopropyl | 0.92 (m), 1.15 (m) | 12.5, 18.7 |

| Pyrrolidine CH₂ | 2.75 (t, J=6.5 Hz) | 45.3 |

| NH₂ | 1.82 (br s) | - |

Q. What strategies mitigate synthetic challenges in regioselective N-substitution?

Methodological Answer:

Q. Case Study :

- Unprotected diamine reactions yield <20% target product due to cross-linking. Boc protection increases yield to 65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.